Lithium, [(4-methylphenyl)ethynyl]-
Description
Lithium, [(4-methylphenyl)ethynyl]- is an organometallic compound characterized by a lithium cation paired with an ethynyl anion substituted with a 4-methylphenyl group. This compound belongs to the broader class of ethynyllithium reagents, which are widely used in organic synthesis for their strong nucleophilic and basic properties. The 4-methylphenyl substituent introduces steric and electronic effects that differentiate it from other ethynyllithium derivatives.
Properties
CAS No. |
52999-17-4 |
|---|---|
Molecular Formula |
C9H7Li |
Molecular Weight |
122.1 g/mol |
IUPAC Name |
lithium;1-ethynyl-4-methylbenzene |
InChI |
InChI=1S/C9H7.Li/c1-3-9-6-4-8(2)5-7-9;/h4-7H,2H3;/q-1;+1 |
InChI Key |
KRAJEXZBSGAQQG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)C#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4-methylphenyl)ethynyl]- typically involves the reaction of a halogenated precursor with a lithium reagent. One common method is the halogen-lithium exchange reaction, where a halogenated [(4-methylphenyl)ethynyl] compound reacts with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction is usually carried out in a dry, aprotic solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Lithium, [(4-methylphenyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium, [(4-methylphenyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Alkanes or alkenes.
Substitution: Various substituted [(4-methylphenyl)ethynyl] derivatives.
Scientific Research Applications
Lithium, [(4-methylphenyl)ethynyl]- has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the development of new materials, including polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and bioactive compounds.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of Lithium, [(4-methylphenyl)ethynyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily donate electrons to electrophiles, facilitating the formation of new bonds. The [(4-methylphenyl)ethynyl] group provides additional stability and reactivity, allowing for diverse chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural Comparison
| Compound | Substituent | Steric Bulk | Key Structural Feature |
|---|---|---|---|
| Lithium, [(4-methylphenyl)ethynyl]- | 4-methylphenyl | Moderate | Electron-donating methyl group |
| [(Phenyl)ethynyl]lithium | Phenyl | Low | Planar aromatic ring |
| [(TIPS)ethynyl]lithium | Triisopropylsilyl | High | Bulky silyl protection |
The methyl group in the 4-methylphenyl variant enhances lipophilicity and may slightly increase electron density at the ethynyl site compared to unsubstituted phenyl analogs. This could modulate nucleophilicity and stability in polar solvents .
Reactivity Profile
Nucleophilicity and Steric Effects
Ethynyllithium reagents react with electrophiles such as carbonyl groups (aldehydes, ketones, lactones) to form propargyl alcohols or alkynes. demonstrates that [(phenyl)ethynyl]lithium reacts with lactone carbonyls to synthesize acetylenic lactols and carbon-linked nucleosides, a mechanism likely shared by the 4-methylphenyl variant . However, steric hindrance from the 4-methyl group may slow reaction kinetics compared to less bulky analogs.
In , [(TIPS)ethynyl]lithium failed to undergo cyclization due to steric clashes, whereas [(phenyl)ethynyl]lithium succeeded. This suggests that Lithium, [(4-methylphenyl)ethynyl]- may exhibit intermediate reactivity, enabling selective transformations where moderate steric bulk is tolerated .
Electronic Effects
This might influence its compatibility with sensitive substrates.
Catalytic Complex Formation
Ethynyllithium compounds are critical in synthesizing metal complexes. For instance, [(phenyl)ethynyl]lithium was used to prepare iron tricarbonyl complexes for stereoselective catalysis. The 4-methylphenyl variant could serve similarly, with its substituent tuning catalyst solubility or steric environment .
Comparative Analysis Table
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